molecular formula C15H14FN3O3S B4303768 N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide

Cat. No. B4303768
M. Wt: 335.4 g/mol
InChI Key: VNPXLRLOYWTKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide, also known as AG-014699, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a PARP (poly ADP-ribose polymerase) inhibitor that has shown promise in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide involves the inhibition of PARP. PARP is an enzyme that is involved in DNA repair. When DNA damage occurs, PARP is activated and recruits other proteins to the site of damage to repair it. Inhibition of PARP leads to the accumulation of DNA damage, which can lead to cell death in cancer cells that have defects in other DNA repair pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide have been extensively studied. It has been shown to be a potent inhibitor of PARP, which leads to the accumulation of DNA damage and cell death in cancer cells that have defects in other DNA repair pathways. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide in lab experiments include its potent inhibitory effects on PARP, which make it a useful tool for studying the role of PARP in DNA repair and cell death. Its anti-inflammatory and antioxidant effects also make it useful for studying these pathways in vitro. The limitations of using N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many future directions for the study of N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide. One direction is the development of more potent and selective PARP inhibitors for use in cancer therapy. Another direction is the study of the role of PARP in other diseases, such as neurodegenerative diseases and cardiovascular disease. The anti-inflammatory and antioxidant effects of N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide also make it a promising candidate for the treatment of these diseases. Finally, the use of N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.

Scientific Research Applications

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of PARP, which is an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can lead to cell death in cancer cells that have defects in other DNA repair pathways.

properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-23(21,22)18-19-14(10-6-2-4-8-12(10)16)17-13-9-5-3-7-11(13)15(19)20/h2-9,14,17-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPXLRLOYWTKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669941
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide
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N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide
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N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide
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N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide

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